5-Fluorouridine-13C,15N2
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Overview
Description
5-Fluorouridine-13C,15N2 is a labeled nucleoside analog used in various scientific research applications. It is a derivative of 5-fluorouridine, where the carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively. This compound is particularly useful in studies involving nucleic acid metabolism and drug development due to its ability to be traced in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouridine-13C,15N2 typically involves the incorporation of isotopically labeled precursors into the nucleoside structure. One common method includes the use of labeled uracil and ribose derivatives, which are then subjected to fluorination reactions to introduce the fluorine atom at the 5-position of the uracil ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
5-Fluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Conversion to 5-fluorouracil derivatives.
Reduction: Formation of dihydrofluorouridine.
Substitution: Replacement of the fluorine atom with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Requires nucleophilic reagents such as ammonia or amines.
Major Products
The major products formed from these reactions include various fluorinated pyrimidine derivatives, which are useful in further biochemical studies and drug development .
Scientific Research Applications
5-Fluorouridine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nucleic acid synthesis studies.
Biology: Helps in understanding RNA metabolism and function.
Medicine: Investigated for its potential in cancer treatment due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
5-Fluorouridine-13C,15N2 exerts its effects by incorporating into RNA and disrupting normal nucleic acid metabolism. It targets enzymes such as uridine phosphorylase, which is involved in the pyrimidine salvage pathway. This incorporation leads to the inhibition of RNA synthesis and function, ultimately causing cell death in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
5-Fluorodeoxyuridine: Another nucleoside analog with similar applications.
5-Fluorocytidine: Used in similar biochemical studies.
Uniqueness
5-Fluorouridine-13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in biological systems. This makes it particularly valuable in research settings where detailed metabolic studies are required.
Properties
Molecular Formula |
C9H11FN2O6 |
---|---|
Molecular Weight |
265.17 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i9+1,11+1,12+1 |
InChI Key |
FHIDNBAQOFJWCA-HDAKMRPISA-N |
Isomeric SMILES |
C1=C(C(=O)[15NH][13C](=O)[15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Origin of Product |
United States |
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